Razoxane, (R)-
CAS No.: 24613-06-7
Cat. No.: VC0541100
Molecular Formula: C11H16N4O4
Molecular Weight: 268.27 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24613-06-7 |
|---|---|
| Molecular Formula | C11H16N4O4 |
| Molecular Weight | 268.27 g/mol |
| IUPAC Name | 4-[(2R)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione |
| Standard InChI | InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19)/t7-/m1/s1 |
| Standard InChI Key | BMKDZUISNHGIBY-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 |
| SMILES | CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 |
| Canonical SMILES | CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 |
| Appearance | Solid powder |
Introduction
Chemical Identity and Stereochemical Considerations
Molecular Characteristics
Razoxane ((R)-1,2-di(3,5-dioxopiperazin-1-yl)propane) belongs to the bis-dioxopiperazine class, derived from ethylenediaminetetraacetic acid (EDTA) chelators. Its molecular formula is with a molar mass of 268.27 g/mol . The compound exists as a racemic mixture in clinical formulations, with the (R)-enantiomer constituting 50% of the stereoisomeric content.
Table 1: Physicochemical Properties of Razoxane
| Property | Value |
|---|---|
| SMILES | CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2 |
| InChI Key | BMKDZUISNHGIBY-UHFFFAOYSA-N |
| Optical Activity | Racemic (±) |
| logP (Predicted) | -1.2 |
| Hydrogen Bond Donors | 4 |
Enantiomeric Differentiation
Clinical Efficacy in Renal Cell Carcinoma
Phase II Trial Outcomes
A multicenter trial (n=40) evaluated oral razoxane in advanced RCC patients:
Table 2: Treatment Outcomes in RCC Patients
Source: Braybrooke et al. (2000)
Patients with stable disease showed distinct biomarker profiles:
-
Serum VCAM-1: 412 ± 58 ng/ml (stable) vs. 698 ± 112 ng/ml (progressive)
-
Urinary VEGF: 1.2 pg/mg creatinine (stable) vs. 3.8 pg/mg creatinine (progressive)
| Effect | Incidence | Severity |
|---|---|---|
| Myelosuppression | 38% | Grade 3–4 |
| Hepatotoxicity | 22% | Grade 2 |
| Embryotoxicity | Preclinical (rodents) | Category D |
| Secondary Malignancies | 0.7% | Long-term |
Source: EMA Assessment Report (2011)
Notably, razoxane exhibits species-specific teratogenicity:
-
Rat models: Cleft palate incidence of 17% at 25 mg/kg/day
Comparative Analysis with Dexrazoxane
Structural and Functional Divergence
While both agents are bis-dioxopiperazines, dexrazoxane ((S)-enantiomer) demonstrates distinct properties:
| Parameter | Razoxane | Dexrazoxane |
|---|---|---|
| Topo II Inhibition IC₅₀ | 8.2 μM | 3.7 μM |
| Cardioprotective Effect | No | Yes (Anthracyclines) |
| Pediatric Use | Contraindicated | Restricted |
The 10:1 dexrazoxane:doxorubicin ratio reduces cardiac events by 64% (95% CI: 51–74%) but increases leukemia risk 2.3-fold in long-term survivors .
Future Directions in Enantiomer-Specific Development
Preclinical Evidence for (R)-Enantiomer Superiority
Murine sarcoma models show enhanced radiation synergy:
-
Tumor growth delay: 14 days (razoxane + radiation) vs. 9 days (radiation alone)
-
Complete response rate: 22% (combination) vs. 5% (monotherapy)
Ongoing crystallographic studies reveal the (R)-enantiomer's preferential binding to VEGF receptor-2 (Kd=28 nM vs. 41 nM for (S)-form), suggesting potential for targeted antiangiogenic therapy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume